molecular formula C20H19F4NO4 B12470000 Ethyl 2-(4-{ethyl[(4-fluorophenyl)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate

Ethyl 2-(4-{ethyl[(4-fluorophenyl)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate

Katalognummer: B12470000
Molekulargewicht: 413.4 g/mol
InChI-Schlüssel: AFEBBJHRJWBRGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-[4-(N-ethyl-4-fluorobenzamido)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a trifluoromethyl group, a fluorobenzamido group, and a hydroxypropanoate moiety, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-(N-ethyl-4-fluorobenzamido)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate typically involves multiple steps:

Industrial Production Methods

Industrial production of ethyl 2-[4-(N-ethyl-4-fluorobenzamido)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as high-pressure liquid chromatography (HPLC) may be used for purification .

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropanoate moiety, forming corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the amido group, potentially converting it to an amine.

    Substitution: The fluorobenzamido group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-[4-(N-ethyl-4-fluorobenzamido)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique chemical structure makes it suitable for the development of advanced materials with specific properties, such as fluorinated polymers.

    Biological Studies: It can be used as a probe in biological studies to investigate the interactions of fluorinated compounds with biological systems.

Wirkmechanismus

The mechanism of action of ethyl 2-[4-(N-ethyl-4-fluorobenzamido)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and fluorobenzamido moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The hydroxypropanoate moiety may also contribute to the compound’s overall binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 2-[4-(N-ethylbenzamido)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate: Lacks the fluorine atom in the benzamido group.

    Ethyl 2-[4-(N-ethyl-4-chlorobenzamido)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate: Contains a chlorine atom instead of a fluorine atom in the benzamido group.

    Ethyl 2-[4-(N-ethyl-4-methylbenzamido)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate: Contains a methyl group instead of a fluorine atom in the benzamido group.

Uniqueness

Ethyl 2-[4-(N-ethyl-4-fluorobenzamido)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate is unique due to the presence of the fluorine atom in the benzamido group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C20H19F4NO4

Molekulargewicht

413.4 g/mol

IUPAC-Name

ethyl 2-[4-[ethyl-(4-fluorobenzoyl)amino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate

InChI

InChI=1S/C20H19F4NO4/c1-3-25(17(26)13-5-9-15(21)10-6-13)16-11-7-14(8-12-16)19(28,20(22,23)24)18(27)29-4-2/h5-12,28H,3-4H2,1-2H3

InChI-Schlüssel

AFEBBJHRJWBRGJ-UHFFFAOYSA-N

Kanonische SMILES

CCN(C1=CC=C(C=C1)C(C(=O)OCC)(C(F)(F)F)O)C(=O)C2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.